molecular formula C21H24FNO3 B6077908 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine

2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine

Cat. No. B6077908
M. Wt: 357.4 g/mol
InChI Key: RIYSZHJBYZNWMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the inhibition of specific enzymes and receptors that are involved in disease processes. The compound has been shown to inhibit the activity of histone deacetylases, which play a role in cancer cell growth and proliferation. Additionally, the compound has been shown to bind to and inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce the accumulation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is the cost of the compound, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine. One direction is the development of more efficient synthesis methods to reduce the cost of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and optimize its therapeutic efficacy.

Synthesis Methods

The synthesis of 2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine involves the reaction of 3-(4-methoxyphenyl)propanoic acid with 3-fluorobenzylamine, followed by the addition of morpholine and subsequent purification steps. The synthesis method has been optimized to produce high yields and purity of the compound.

Scientific Research Applications

2-(3-fluorobenzyl)-4-[3-(4-methoxyphenyl)propanoyl]morpholine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has shown promising results in inhibiting the growth of cancer cells and reducing the accumulation of amyloid-beta plaques in Alzheimer's disease.

properties

IUPAC Name

1-[2-[(3-fluorophenyl)methyl]morpholin-4-yl]-3-(4-methoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FNO3/c1-25-19-8-5-16(6-9-19)7-10-21(24)23-11-12-26-20(15-23)14-17-3-2-4-18(22)13-17/h2-6,8-9,13,20H,7,10-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYSZHJBYZNWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCOC(C2)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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